Cas no 855292-39-6 (2-(isoquinolin-1-yl)acetic acid)

2-(Isoquinolin-1-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring an isoquinoline core linked to an acetic acid moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and complex heterocyclic systems. Its rigid isoquinoline scaffold enhances binding affinity in medicinal chemistry applications, while the acetic acid group allows for further functionalization via esterification, amidation, or coupling reactions. The product exhibits high purity and stability, making it suitable for research in drug discovery and material science. Its structural properties are advantageous for designing inhibitors, ligands, and other bioactive compounds with tailored properties.
2-(isoquinolin-1-yl)acetic acid structure
855292-39-6 structure
Product Name:2-(isoquinolin-1-yl)acetic acid
CAS No:855292-39-6
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD11040748
CID:69021
PubChem ID:18409084
Update Time:2025-08-04

2-(isoquinolin-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Isoquinolineacetic acid
    • 2-isoquinolin-1-ylacetic acid
    • 2-(ISOQUINOLIN-1-YL)ACETIC ACID
    • FT-0733829
    • F94799
    • EN300-185561
    • AKOS006306014
    • (Isoquinolin-1-yl)acetic acid
    • DTXSID30593495
    • SCHEMBL3739311
    • 855292-39-6
    • 2-(ISOQUINOLIN-1-YL)ACETICACID
    • DB-000600
    • 2-(isoquinolin-1-yl)acetic acid
    • MDL: MFCD11040748
    • Inchi: 1S/C11H9NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2,(H,13,14)
    • InChI Key: CPPDVCCRUHPOSK-UHFFFAOYSA-N
    • SMILES: OC(CC1C2C=CC=CC=2C=CN=1)=O

Computed Properties

  • Exact Mass: 187.06300
  • Monoisotopic Mass: 187.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • Density: 1.297
  • Boiling Point: 389°C at 760 mmHg
  • Flash Point: 189.1°C
  • Refractive Index: 1.66
  • PSA: 50.19000
  • LogP: 1.86190

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Additional information on 2-(isoquinolin-1-yl)acetic acid

Exploring the Potential of 2-(Isoquinolin-1-yl)Acetic Acid (CAS No 855292-39-6)

2-(Isoquinolin-1-yl)acetic acid, a compound with the CAS number 855292-39-6, has recently garnered significant attention in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of isoquinoline derivatives, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in drug discovery and development.

The molecular structure of 2-(isoquinolin-1-yl)acetic acid consists of an isoquinoline ring fused with a benzene ring, featuring a carboxylic acid group attached at the 1-position of the isoquinoline moiety. This arrangement imparts the compound with a combination of aromaticity and acidity, which are critical for its interactions with biological systems. Recent studies have highlighted its potential as a scaffold for designing bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.

One of the most intriguing aspects of 855292-39-6 is its ability to act as a template for synthesizing more complex structures. Researchers have employed various synthetic strategies, including coupling reactions and cyclization processes, to modify the isoquinoline core and enhance its pharmacological properties. For instance, recent advancements in Suzuki-Miyaura cross-coupling reactions have enabled the introduction of diverse substituents onto the isoquinoline ring, significantly expanding its chemical diversity and biological relevance.

In terms of biological activity, 2-(isoquinolin-1-yl)acetic acid has shown promise as an inhibitor of several key enzymes involved in cellular signaling pathways. A study published in 2023 demonstrated its ability to inhibit histone deacetylases (HDACs), which are critical targets in cancer therapy. The compound's inhibitory effects were attributed to its ability to bind to the catalytic pocket of HDACs, thereby blocking their enzymatic activity and inducing histone hyperacetylation. This finding underscores its potential as a lead compound for developing anti-cancer agents.

Beyond enzymatic inhibition, 855292-39-6 has also been investigated for its role in modulating G-protein coupled receptors (GPCRs). A collaborative research effort between academic institutions revealed that this compound can act as an agonist for certain GPCRs, potentially opening new avenues for treating conditions such as inflammation and neurodegenerative diseases. The compound's ability to interact with these receptors suggests that it could serve as a starting point for designing selective agonists or antagonists.

The synthesis of 2-(isoquinolin-1-yl)acetic acid has also been optimized in recent years, making it more accessible for large-scale production and preclinical testing. A novel synthetic route reported in 2023 involves a one-pot reaction strategy that significantly reduces the number of steps required to prepare the compound. This approach not only enhances yield but also minimizes waste, aligning with green chemistry principles.

In conclusion, 855292-39-6, or 2-(isoquinolin-1-yl)acetic acid, represents a versatile platform for exploring new therapeutic agents. Its unique chemical structure, combined with advancements in synthetic chemistry and biological research, positions it as a valuable tool in drug discovery efforts. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.

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